molecular formula C14H18N2O6 B8815399 N-BOC-3-nitro-DL-phenylalanine

N-BOC-3-nitro-DL-phenylalanine

Cat. No. B8815399
M. Wt: 310.30 g/mol
InChI Key: OWTGPXDXLMNQKK-UHFFFAOYSA-N
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Patent
US07371869B2

Procedure details

To a solution of crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid ethyl ester (1.00 g , ≈2.96 mmol) in tetrahydrofuran (10 mL) was added 3M aqueous lithium hydroxide solution (3 mL, 9 mmol) and the mixture was stirred at ambient temperature overnight. The reaction mixture was concentrated to dryness, the residue taken up in water (20 mL) and extracted with ether (2×10 mL). The aqueous layer was filtered through Celite®, cooled in ice and adjusted to pH=2 with 0.1M aqueous hydrochloric acid. The mixture was then extracted with dichloromethane (3×15 mL), dried over sodium sulfate and concetrated in vacuo to give crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid as a pale yellow solid which was used without further purification (0.63 g, ≈69%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:24])[CH:5]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)C.[OH-].[Li+]>O1CCCC1>[C:20]([O:19][C:17]([NH:16][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[C:4]([OH:24])=[O:3])=[O:18])([CH3:23])([CH3:21])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×10 mL)
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered through Celite®
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07371869B2

Procedure details

To a solution of crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid ethyl ester (1.00 g , ≈2.96 mmol) in tetrahydrofuran (10 mL) was added 3M aqueous lithium hydroxide solution (3 mL, 9 mmol) and the mixture was stirred at ambient temperature overnight. The reaction mixture was concentrated to dryness, the residue taken up in water (20 mL) and extracted with ether (2×10 mL). The aqueous layer was filtered through Celite®, cooled in ice and adjusted to pH=2 with 0.1M aqueous hydrochloric acid. The mixture was then extracted with dichloromethane (3×15 mL), dried over sodium sulfate and concetrated in vacuo to give crude 2-tert-butoxycarbonylamino-3-(3-nitro-phenyl)-propionic acid as a pale yellow solid which was used without further purification (0.63 g, ≈69%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:24])[CH:5]([NH:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)C.[OH-].[Li+]>O1CCCC1>[C:20]([O:19][C:17]([NH:16][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)[C:4]([OH:24])=[O:3])=[O:18])([CH3:23])([CH3:21])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×10 mL)
FILTRATION
Type
FILTRATION
Details
The aqueous layer was filtered through Celite®
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.